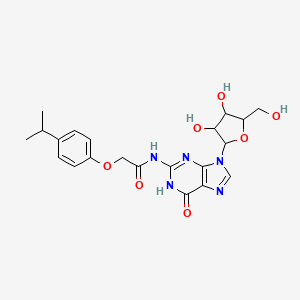

n2-(Isopropylphenoxyacetyl)guanosine

Description

Context of Guanosine (B1672433) and Modified Nucleoside Analogs in Research

Guanosine, a purine (B94841) nucleoside, is a fundamental building block of RNA and DNA. nih.govyoutube.com It consists of the guanine (B1146940) base attached to a ribose sugar ring. nih.gov In biological systems, guanosine and its derivatives, such as guanosine triphosphate (GTP), are involved in a myriad of critical processes, including nucleic acid synthesis, signal transduction, and energy transfer. nih.gov

The inherent biological importance of guanosine has made it and its analogs a focal point of research. Scientists synthesize modified nucleoside analogs by altering the structure of native nucleosides in one of three primary ways: modification of the nucleobase, alteration of the sugar moiety, or phosphorylation of the 5'-hydroxyl group. nih.gov These modifications can lead to compounds with altered chemical properties, metabolic stability, and biological activity. nih.govoup.com Modified nucleoside analogs have become indispensable tools in biochemistry and drug discovery, with applications ranging from antiviral and anticancer therapies to the elucidation of enzymatic mechanisms. nih.govnih.govmdpi.comnih.gov For instance, analogs can act as chain terminators in viral replication or as probes to study DNA polymerase fidelity. nih.govmdpi.com

Rationale for N2-Substitution on Guanosine Nucleosides

The N2 position of the guanine base, an exocyclic amino group, is a prime target for chemical modification. nih.govumich.edu Substitution at this position can significantly influence the properties of the guanosine molecule for several reasons. The N2 amino group of guanine resides in the minor groove of the DNA double helix and can participate in hydrogen bonding interactions with other molecules, including proteins. glenresearch.com Modifying this group can therefore modulate these interactions.

A primary rationale for N2-substitution is the development of prodrugs. nih.gov Attaching a substituent can improve a compound's bioavailability or cellular uptake. Once inside the cell, the modifying group may be cleaved by cellular enzymes to release the active parent nucleoside. nih.gov Furthermore, N2-substitutions have been explored to enhance the antiviral activity of guanosine analogs. nih.govnih.gov The nature of the substituent, including its size, electronics, and hydrophobicity, can impact the analog's interaction with viral enzymes like polymerases or kinases, potentially leading to increased potency or selectivity. mdpi.comnih.gov For example, the introduction of an acyl group, such as in N2-acetylguanosine, is a strategy used in the synthesis of oligodeoxynucleotides to study their biophysical properties and therapeutic potential. chemrxiv.org The synthesis of N2-substituted deoxyguanosine nucleosides often involves the use of 2-halopurine derivatives as starting materials, where the halogen is displaced by a nucleophile to introduce the desired substituent. umich.edunih.gov

Overview of the Research Landscape for N2-(Isopropylphenoxyacetyl)guanosine

Specific research focused solely on this compound is not extensively documented in publicly available literature. However, the study of N2-acylated guanosine derivatives provides a context for its potential relevance. The synthesis of such compounds is generally achieved through the reaction of a protected guanosine with an appropriate acylating agent. researchgate.net For this compound, this would involve the use of an isopropylphenoxyacetyl derivative.

The research landscape for N2-substituted guanosines is broad, with many analogs synthesized and evaluated for their biological activities. For instance, various N2-substituted guanosine analogs have been investigated as potential antiviral agents, particularly against herpesviruses. nih.govnih.gov The general strategy involves creating analogs that can be selectively phosphorylated by viral kinases, leading to inhibition of viral replication. nih.gov

The table below summarizes different types of N2-substitutions on guanosine and their primary research applications, providing a framework within which to consider the potential utility of this compound.

| N2-Substituent Type | Primary Research Application(s) |

| Alkyl | Probes for DNA-protein interactions; antiviral agents |

| Acyl | Prodrugs; synthesis of modified oligonucleotides; antiviral agents |

| Carbamoyl | Synthesis of derivatives for biological evaluation |

| Imidazolylpropyl | Enhancement of heteroduplex binding affinity in oligonucleotides |

While direct experimental data on this compound is sparse in the literature, its structure suggests it belongs to the class of N2-acylated guanosine derivatives. The isopropylphenoxyacetyl group would confer a significant degree of hydrophobicity to the molecule, which could influence its solubility, membrane permeability, and interactions with biological targets. Further research would be necessary to elucidate its specific chemical properties and biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C21H25N5O7 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide |

InChI |

InChI=1S/C21H25N5O7/c1-10(2)11-3-5-12(6-4-11)32-8-14(28)23-21-24-18-15(19(31)25-21)22-9-26(18)20-17(30)16(29)13(7-27)33-20/h3-6,9-10,13,16-17,20,27,29-30H,7-8H2,1-2H3,(H2,23,24,25,28,31) |

InChI Key |

DOYGDDVATFVNQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of N2 Isopropylphenoxyacetyl Guanosine

Synthetic Pathways to N2-(Isopropylphenoxyacetyl)guanosine and its Derivatives

The construction of this compound and its analogs involves a multi-step process that requires careful control of regioselectivity. The primary challenges lie in selectively acylating the N2-amino group of guanine (B1146940) over other reactive sites and then, if desired, selectively modifying the hydroxyl groups of the ribose sugar.

Methodologies for Installing the N2-(Isopropylphenoxyacetyl) Group

The introduction of the isopropylphenoxyacetyl group onto the guanosine (B1672433) scaffold is typically achieved through acylation. While direct acylation is possible, it often leads to a mixture of products. Therefore, methods that employ protecting groups to ensure high regioselectivity are preferred. The synthesis of the target compound, this compound, is analogous to that of N2-phenoxyacetylguanosine, for which established protocols exist. These methods would utilize (4-isopropylphenoxy)acetyl chloride as the acylating agent.

The direct acylation of the N2-amino group of guanosine can be accomplished using an appropriate acylating agent, such as (4-isopropylphenoxy)acetyl chloride. A highly effective method for this transformation is the transient acylation procedure. nih.gov In this approach, guanosine is treated with the acyl chloride in a mixture of pyridine (B92270) and methylene (B1212753) chloride. nih.gov

A key development in this area is the use of transient silylation to facilitate the reaction. For the synthesis of the related N2-phenoxyacetylguanosine, guanosine is first treated with trimethylsilyl (B98337) chloride (TMSCl). nih.gov This in-situ protection of hydroxyl groups and the guanine base itself enhances the solubility of the nucleoside and directs the acylation to the desired N2 position. nih.gov Following the addition of phenoxyacetyl chloride, the reaction proceeds smoothly to yield the N2-acylated product. nih.gov The silyl (B83357) groups are then removed during the workup, typically by treatment with a mild base or alcohol, to afford N2-phenoxyacetylguanosine in high yield. nih.gov This methodology is directly applicable to the synthesis of the isopropyl derivative by substituting phenoxyacetyl chloride with (4-isopropylphenoxy)acetyl chloride.

Table 1: Reagents for N2-Acylation of Guanosine

| Reagent | Function | Reference |

|---|---|---|

| (4-Isopropylphenoxy)acetyl chloride | Acylating agent | - |

| Phenoxyacetyl chloride | Acylating agent | nih.gov |

| Trimethylsilyl chloride (TMSCl) | Transient protecting agent | nih.gov |

| Pyridine | Base and Solvent | nih.gov |

Protecting groups are essential for achieving regioselective acylation of the N2-amino group of guanosine, preventing reactions at the O6-lactam oxygen and the ribose hydroxyls. The transient silylation method is a prime example of achieving high regioselectivity. nih.gov

Upon treatment with excess trimethylsilyl chloride (TMSCl), guanosine becomes silylated at the ribose hydroxyls (2', 3', and 5'), the N2-amino group, and, crucially, the O6-oxygen. nih.gov The silylation of the O6 position is key to preventing O6-acylation, which can lead to undesired side products and degradation. nih.gov This transient O6-silylation effectively deactivates this position towards the acylating agent. Concurrently, silylation of the N2-amino group may activate it for the subsequent acylation reaction. nih.gov This strategy allows the acylation to proceed cleanly and in high yield at the N2 position. nih.gov

In the context of multi-step oligonucleotide synthesis, other persistent protecting groups are also employed. The 5'-hydroxyl group is commonly protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for the stepwise extension of the oligonucleotide chain. umich.edu For modifications at the ribose, protecting groups for the 2'- and 3'-hydroxyls are necessary, as discussed in the following sections. The choice of these groups must be orthogonal to the N2-acyl group, meaning each group can be removed without affecting the others. researchgate.net

Table 2: Key Protecting Groups in Guanosine Synthesis

| Protecting Group | Position Protected | Key Features | Reference |

|---|---|---|---|

| Trimethylsilyl (TMS) | 2', 3', 5'-OH, O6, N2 (transient) | Enhances solubility, directs N2-acylation | nih.gov |

| Dimethoxytrityl (DMT) | 5'-OH | Acid-labile, standard for oligo synthesis | umich.edu |

| tert-Butyldimethylsilyl (TBDMS) | 2'-OH | Base-labile (fluoride), standard for RNA synthesis | nih.gov |

Derivatization at the Ribose Moiety

Further functionalization of this compound often involves modification of the ribose hydroxyl groups. The synthesis of 2'-O-methyl and 2'-O-propargyl analogs are common modifications that can alter the properties of resulting oligonucleotides, such as increasing nuclease resistance and binding affinity.

The synthesis of 2'-O-methylated guanosine derivatives can be challenging. However, efficient methods have been developed that could be applied to an N2-acylated substrate. One highly effective approach achieves chemoselective 2'-O-methylation on guanosine, even without protection of the guanine base. nih.gov

This strategy involves the initial protection of the 3' and 5' hydroxyl groups using a bifunctional silylating agent, methylene-bis-(diisopropylsilyl chloride) (MDPSCl2). nih.gov This step creates a cyclic silyl ether, leaving the 2'-hydroxyl group free for reaction. The subsequent methylation is carried out using a weak electrophile like methyl chloride (CH3Cl) and a mild, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS). nih.gov This combination is crucial for selectively methylating the 2'-OH without affecting other positions on the nucleoside. nih.gov After methylation, the MDPS protecting group can be removed to yield 2'-O-methylguanosine. nih.gov To produce 2'-O-Methyl-N2-(isopropylphenoxyacetyl)guanosine, this methylation step would ideally be performed on the pre-acylated guanosine, or the N2-acyl group would be installed after the 2'-O-methylation. The compatibility of the N2-(isopropylphenoxyacetyl) group with the methylation conditions would need to be considered to select the optimal synthetic sequence.

The introduction of a propargyl group at the 2'-O-position provides a valuable chemical handle for further "click" chemistry modifications. The synthesis of 2'-O-propargyl analogs of N2-acylated guanosine follows the general principles of regioselective 2'-O-alkylation.

A common strategy begins with the protection of the 3'- and 5'-hydroxyl groups of guanosine, often using the 1,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) group. This bulky protecting group effectively shields the 3'- and 5'-positions, leaving the 2'-hydroxyl accessible. The N2-position is then acylated with the desired group, such as isopropylphenoxyacetyl chloride. The free 2'-hydroxyl is subsequently alkylated using propargyl bromide in the presence of a base, for instance, sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (B95107) (THF). Finally, the protecting groups (TIPDS and others) are removed under appropriate conditions to yield the target molecule, 2'-O-Propargyl-N2-(isopropylphenoxyacetyl)guanosine. The selection of protecting groups for the N2-amino and hydroxyl functions must be orthogonal to ensure that they can be installed and removed selectively without interfering with other parts of the molecule. nih.gov

Deoxyribonucleoside Analogs

The synthesis of N2-acyl protected deoxyguanosine analogs, including those with the isopropylphenoxyacetyl moiety, is a critical step for their eventual incorporation into DNA oligonucleotides. While direct synthesis of N2-(Isopropylphenoxyacetyl)deoxyguanosine is not extensively detailed in foundational literature, the general strategies for creating N2-modified deoxyguanosine analogs are well-established and applicable.

One common strategy involves the 'convertible nucleoside' approach. This method often starts with a more readily available or reactive precursor, such as 2-fluoro-2'-deoxyinosine, which is then converted to the desired N2-substituted deoxyguanosine analog post-synthesis. nih.gov However, for producing larger quantities of a specific analog, direct incorporation of the modified nucleoside is often more efficient. nih.gov

The synthesis of N2-aryl-2'-deoxyguanosine derivatives, a class to which this compound belongs, can be achieved through methods like the Buchwald-Hartwig cross-coupling reaction. nih.gov More traditional methods involve the direct acylation of the N2-amino group of a suitably protected deoxyguanosine derivative. An efficient, general method for creating N2-modified guanosine derivatives involves the condensation of the exocyclic amine of a guanosine nucleotide with an appropriate aldehyde, followed by reduction. nih.govresearchgate.net This approach can yield the desired product with high purity (>99.5%). nih.govresearchgate.net

A generalized pathway to N2-acylated guanosine derivatives often includes these key steps:

Transient protection of the hydroxyl groups of the sugar moiety.

Acylation of the N2-exocyclic amine with the desired acyl chloride or anhydride (B1165640) (e.g., isopropylphenoxyacetyl chloride).

Purification of the N2-acylated product.

The table below outlines a conceptual synthetic approach based on established methods for N2-modification.

Table 1: Conceptual Synthetic Strategy for N2-Acyl Deoxyguanosine Analogs

| Step | Description | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Protection of Sugar Hydroxyls | Trimethylsilyl imidazole (B134444) (TMSI) | To prevent side reactions at the 3'-OH and 5'-OH groups during acylation. |

| 2 | N2-Acylation | Isopropylphenoxyacetyl chloride, Pyridine | Introduction of the iPr-Pac protecting group onto the exocyclic amine of guanine. |

| 3 | Deprotection of Sugar Hydroxyls | Dilute aqueous ammonia | Removal of the temporary silyl protecting groups from the sugar. |

| 4 | Purification | Chromatography | Isolation of the pure N2-(Isopropylphenoxyacetyl)deoxyguanosine analog. |

Phosphoramidite (B1245037) Synthesis for Oligonucleotide Incorporation

The conversion of a protected nucleoside into a phosphoramidite derivative is the crucial activation step that enables its use in automated solid-phase oligonucleotide synthesis. This phosphoramidite is a stable, yet reactive, monomer building block.

Conversion of this compound Derivatives to Phosphoramidites

The standard procedure for converting a protected nucleoside like N2-(Isopropylphenoxyacetyl)-5'-O-DMT-deoxyguanosine into its corresponding phosphoramidite involves a phosphitylation reaction. This is typically achieved by reacting the 3'-hydroxyl group of the protected nucleoside with a phosphitylating agent. The most common agent for this purpose is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or, more frequently, 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of a mild acid activator.

Commercially available N2-(4-isopropylphenoxyacetyl)-2'-O-methylguanosine 3'-CE phosphoramidite demonstrates the successful application of this conversion. biosynth.comcymitquimica.com The synthesis of various phosphoramidites, including iPrPac-dG-phosphoramidite, is a well-established process enabling their use in automated DNA/RNA synthesizers. nih.gov The general reaction scheme is as follows:

Reaction: Protected Nucleoside-3'-OH + Phosphitylating Agent → Nucleoside-3'-CE Phosphoramidite

Table 2: Key Reagents in Phosphoramidite Synthesis

| Reagent | Chemical Name | Role |

|---|---|---|

| Protected Nucleoside | 5'-O-DMT-N2-(isopropylphenoxyacetyl)deoxyguanosine | The core building block with the base and 5'-hydroxyl protected. |

| Phosphitylating Agent | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position. |

| Activator/Base | N,N-Diisopropylethylamine (DIPEA) or Tetrazole | Catalyzes the reaction and neutralizes the HCl byproduct. |

| Solvent | Anhydrous Dichloromethane or Acetonitrile (B52724) | Provides a non-reactive medium for the synthesis. |

The resulting this compound phosphoramidite is a stable white powder that can be dissolved in anhydrous acetonitrile for use in oligonucleotide synthesis machines. cymitquimica.comnih.gov

Influence of the N2-(Isopropylphenoxyacetyl) Group on Phosphoramidite Stability and Reactivity

The choice of the N2-protecting group significantly impacts the stability and reactivity of the guanosine phosphoramidite and the subsequent oligonucleotide synthesis cycle. The iPr-Pac group is specifically designed for "UltraMild" deprotection protocols, a necessity when working with sensitive dyes or modified bases that cannot withstand harsh conditions like concentrated ammonium (B1175870) hydroxide (B78521). biosearchtech.comglenresearch.com

Key Influences:

Lability: The iPr-Pac group is considerably more labile than traditional protecting groups like isobutyryl (iBu). biosearchtech.com This allows for its removal under very gentle basic conditions, such as 0.05M potassium carbonate in methanol (B129727) at room temperature. glenresearch.combiosearchtech.com This is crucial for preserving the integrity of sensitive molecules attached to the oligonucleotide.

Reactivity during Capping: A significant issue related to the lability of the iPr-Pac group is its susceptibility to transamidation during the capping step of solid-phase synthesis. glenresearch.com Standard capping mixtures use acetic anhydride, which can react with the N2-(iPr-Pac) group, replacing it with an acetyl group. This acetyl group is more difficult to remove, potentially leading to failed sequences or impure final products.

Optimized Synthesis Conditions: To mitigate the risk of transamidation, an alternative capping reagent, phenoxyacetic anhydride (Pac2O), is recommended when using iPr-Pac protected guanosine phosphoramidites, especially in sequences with a high guanosine content. glenresearch.combiosearchtech.com This ensures the integrity of the protecting group throughout the synthesis cycles.

Challenges and Advancements in Synthetic Yield and Purity

Achieving high yield and purity in the synthesis of guanosine-containing oligonucleotides presents unique challenges, many of which are directly addressed by the development of protecting groups like iPr-Pac.

Advancement: A strategy to improve regioselectivity involves installing a bulky protecting group, such as diphenylcarbamoyl (DPC), at the O6 position of guanine. nih.gov This steric hindrance preferentially directs the glycosylation reaction to the N9 position, improving the yield of the desired isomer.

Another challenge arises from side reactions during the synthesis and deprotection steps. The lability of the iPr-Pac group, while advantageous for mild deprotection, creates the potential for premature removal or modification during synthesis.

Advancement: The development of UltraMild chemistry is a direct response to this challenge. This includes not only the iPr-Pac protecting group itself but also a compatible set of reagents and protocols. The use of phenoxyacetic anhydride for capping and potassium carbonate in methanol for deprotection are key advancements that allow for the successful use of these labile phosphoramidites, enabling the synthesis of complex, highly modified oligonucleotides with high purity. glenresearch.combiosearchtech.com

The table below summarizes the challenges and the corresponding advancements.

Table 3: Synthetic Challenges and Advancements

| Challenge | Description | Advancement | Impact on Yield/Purity |

|---|---|---|---|

| Regioisomer Formation | Synthesis can yield undesired N7-glycosylated guanosine isomers alongside the correct N9 isomer. nih.gov | Use of bulky O6 protecting groups (e.g., DPC) to sterically hinder N7 glycosylation. nih.gov | Increases the yield of the desired N9 isomer, reducing purification losses. |

| Transamidation | The labile iPr-Pac group can be replaced by an acetyl group during the standard capping step. glenresearch.com | Use of alternative capping reagents like phenoxyacetic anhydride (Pac2O). glenresearch.combiosearchtech.com | Prevents formation of acetylated impurities, ensuring higher purity of the final oligonucleotide. |

| Deprotection of Sensitive Oligos | Standard deprotection with ammonium hydroxide can destroy sensitive dyes or modifications. biosearchtech.com | Development of UltraMild protecting groups (iPr-Pac) and deprotection cocktails (K2CO3 in Methanol). glenresearch.combiosearchtech.com | Enables the synthesis of highly functionalized oligonucleotides with high purity and intact modifications. |

| Low Yield in Post-Synthetic Modification | The 'convertible nucleoside' approach can suffer from a low-yield step at the end of the synthesis. nih.gov | Direct incorporation of the modified phosphoramidite (e.g., iPr-Pac-dG) during synthesis. nih.gov | Improves overall efficiency and yield when large amounts of a specific modified oligonucleotide are needed. |

Molecular Mechanisms and Biological Interactions of N2 Isopropylphenoxyacetyl Guanosine Analogs

Functional Classification as a Purine (B94841) Nucleoside Analog

N2-(Isopropylphenoxyacetyl)guanosine belongs to the class of purine nucleoside analogs, which are synthetic compounds structurally similar to natural purines like guanosine (B1672433) and adenosine. cancer.gov This structural mimicry allows them to be recognized and utilized by cellular machinery, leading to a variety of biological effects.

Purine nucleoside analogs exert their effects by interfering with fundamental cellular processes, primarily the synthesis of DNA and RNA. cancer.gov After entering a cell, these analogs are typically phosphorylated by cellular kinases to their active triphosphate forms. These activated molecules can then act through several primary mechanisms:

Inhibition of Key Enzymes: The triphosphate analogs can competitively inhibit enzymes crucial for nucleotide metabolism and nucleic acid synthesis. nih.gov A key target is ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. medscape.comnih.gov By inhibiting this enzyme, analogs can deplete the pool of available deoxyribonucleotides, thereby halting DNA replication.

Incorporation into Nucleic Acids: The analog triphosphates can be mistaken for natural nucleotides (like dGTP or GTP) by DNA and RNA polymerases and incorporated into growing nucleic acid chains. nih.gov This incorporation can lead to two main outcomes:

Chain Termination: If the analog lacks the necessary 3'-hydroxyl group, it prevents the addition of the next nucleotide, causing premature termination of the DNA or RNA strand. youtube.com

Functional Disruption: Even if chain elongation continues, the presence of the analog within the nucleic acid sequence can alter its structure and function, leading to damaged DNA, inhibition of transcription, and the production of non-functional proteins. medscape.com

Induction of Apoptosis: The cumulative effect of DNA synthesis inhibition and the creation of damaged DNA can trigger cellular stress responses that lead to programmed cell death, or apoptosis. medscape.com

This multi-faceted approach of enzyme inhibition and nucleic acid disruption is a hallmark of how purine nucleoside analogs function within biological systems. nih.gov

Interactions with Nucleic Acids and Enzymes in Cellular Contexts

The biological activity of this compound and its analogs stems from their direct and indirect interactions with the core components of genetic processes, including nucleic acids and the enzymes that synthesize and regulate them.

As a derivative of guanosine, this compound has the potential to disrupt DNA and RNA synthesis. The core principle involves its conversion to a triphosphate derivative, which then acts as a fraudulent substrate for polymerases.

Research into related N2-modified guanine (B1146940) compounds demonstrates the significant impact such modifications can have. For example, the N2-isopropylguanine adduct is a powerful block to polymerization by the human replicative DNA polymerase alpha. nih.gov This suggests that bulky substitutions at the N2 position can create steric hindrance within the polymerase active site, preventing further DNA chain elongation. nih.gov This blockage of replicative polymerases is a critical mechanism for inhibiting cell proliferation. nih.gov

Interestingly, some specialized translesion synthesis (TLS) polymerases, such as polymerase eta and iota, can bypass such lesions with minimal disruption, highlighting a cellular mechanism to tolerate certain types of DNA damage. nih.gov However, the initial blockage of high-fidelity replicative polymerases remains a key disruptive event. The analog's incorporation can also interfere with RNA transcription, leading to truncated or non-functional messenger RNA (mRNA) molecules and subsequent inhibition of protein synthesis. medscape.com

Beyond direct interference with polymerization, guanosine analogs can exert regulatory control over gene expression at the levels of transcription and translation through more nuanced interactions with specific cellular machinery.

Riboswitches are structured RNA elements, often found in the 5'-untranslated regions of bacterial mRNA, that directly bind to small molecule metabolites to control the expression of downstream genes. plos.org The guanine-sensing riboswitch, for instance, typically binds guanine to induce a conformational change that terminates transcription of genes involved in purine synthesis or transport. nih.gov

Analogs of guanine can interact with these riboswitches, acting as either agonists (mimicking guanine) or antagonists (blocking it). Research on N2-modified guanine derivatives has shown that this position is a promising site for developing compounds that target purine riboswitches. nih.gov While large functional groups at the N2-position can be disruptive to binding, certain modifications are well-tolerated and can even lead to high-affinity interactions. nih.govnih.gov

For example, a study on N2-modified guanine analogs revealed that while N2-acetylguanine had a reduced affinity for the guanine riboswitch, the slightly larger N2-isobutyrylguanine bound with an affinity that rivaled natural guanine. nih.gov This demonstrates that specific modifications on the guanine core, such as the isopropyl group found in this compound, could potentially modulate riboswitch activity. Such an interaction could disrupt the normal regulation of bacterial metabolic pathways, for example, by causing gene repression even when the cell is starved for guanine. plos.org

Table 1: Binding Affinities of N2-Modified Guanine Analogs to the Bacillus subtilis xpt-pbuX Guanine Riboswitch

Data sourced from a study on N2-modified guanine derivatives and their interaction with the guanine riboswitch. nih.gov

In eukaryotes, a critical rate-limiting step in the initiation of protein synthesis (translation) is the binding of the eukaryotic initiation factor 4E (eIF4E) to the 5' cap structure (m7GpppN) of mRNA. acs.orgnih.gov The eIF4E protein is a component of the eIF4F complex, which recruits mRNA to the ribosome. patsnap.com Overexpression of eIF4E is linked to enhanced translation of proteins involved in cell growth and proliferation. patsnap.com

Therefore, eIF4E is a significant target for therapeutic intervention. Guanosine analogs that mimic the m7G cap can act as competitive inhibitors, binding to the cap-binding pocket of eIF4E and preventing it from engaging with mRNA. nih.govnih.gov This action effectively blocks cap-dependent translation, halting the synthesis of a specific subset of proteins. acs.org

The design of potent eIF4E inhibitors often involves modifying the guanine base to enhance binding affinity. acs.orgnih.gov While this compound itself has not been extensively documented in this specific context, the general strategy of using guanine-derived compounds as a scaffold for eIF4E inhibitors is well-established. acs.orgnih.gov For instance, the development of various N7-benzylated guanosine monophosphate analogs and other guanine derivatives has yielded compounds with high binding affinity for eIF4E and potent inhibitory effects on cap-dependent translation. nih.govnih.gov The structural modifications, including those at the N2 position, are crucial for optimizing these interactions and achieving effective translational inhibition.

Table of Mentioned Compounds

Modulation of Transcriptional and Translational Processes

Viral RNA Polymerase (RdRp) and Nidovirus RdRp-Associated Nucleotidyltransferase (NiRAN) Inhibition

The N2 position of guanosine is a critical site for modification in the development of antiviral agents. While direct studies on this compound are limited, the inhibitory mechanisms of analogous N2-modified guanosine derivatives provide a framework for its potential action against viral enzymes, particularly the RNA-dependent RNA polymerase (RdRp) and the Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain.

Viral RdRp is a primary target for nucleoside analog inhibitors. nih.govnih.gov These analogs, structurally similar to natural nucleosides, are incorporated into the growing viral RNA chain, leading to premature termination or increased mutagenesis. nih.gov The proofreading capability of some viral exonucleases (ExoN) can, however, excise these incorporated analogs, presenting a challenge for therapeutic development. nih.gov For instance, the guanosine analog AT-527, after conversion to its active triphosphate form AT-9010, targets the SARS-CoV-2 RdRp. researchgate.net Its structure, featuring modifications at the 2'-position of the ribose, hinders the correct alignment of the incoming nucleotide, thereby causing immediate termination of RNA synthesis. researchgate.net

The NiRAN domain, a unique feature of nidoviruses, is an essential component of the viral replication machinery, possessing nucleotidyltransferase activity. nih.gov This domain is involved in the initial steps of RNA capping. nih.gov Inhibition of the NiRAN domain represents a promising antiviral strategy. Studies have shown that nucleotide analog inhibitors, including the active form of AT-527, can bind to the NiRAN domain and inhibit its function. researchgate.netnih.gov Cryo-electron microscopy has revealed that the diphosphate (B83284) form of AT-9010 binds to a specific pocket within the NiRAN domain, distinct from the RdRp active site, thereby impeding its nucleotidyltransferase activity. researchgate.net This dual-action mechanism, targeting both RdRp and NiRAN, highlights the potential of guanosine analogs in combating viral infections. Covalent inhibitors that specifically target an active-site cysteine in the NiRAN domain have also been identified, further validating this domain as a druggable target. nih.gov

Structure-Activity Relationship (SAR) Studies of N2-Modified Guanosine Derivatives

Stereochemical and Conformational Effects of N2-Substitution

Analysis of Binding Affinity and Specificity with Biomolecular Targets

The binding affinity and specificity of N2-modified guanosine derivatives are critical determinants of their biological activity. Isothermal titration calorimetry (ITC) is a common technique used to measure these parameters.

Studies on the binding of various C2-modified guanine derivatives to the guanine riboswitch (GR) have provided valuable insights into the structure-activity relationships of these compounds. nih.gov For instance, N2-acetylguanine binds to the GR with a dissociation constant (KD) of 300 ± 10 nM. nih.gov The addition of methyl groups to the acetyl moiety, as in N2-isobutyrylguanine, can dramatically increase the binding affinity, rivaling that of the natural ligand guanine. nih.gov

A particularly relevant analog is N2-phenoxyacetyl guanine, which has been shown to bind to the guanine riboswitch with a low nanomolar affinity (KD = 8.8 ± 0.5 nM). nih.gov This demonstrates that a bulky aromatic substituent at the N2 position can be well-tolerated and even enhance binding affinity. The presence of the phenoxyacetyl group appears to be a favorable modification for binding to this particular RNA target. nih.gov The binding affinity of N2-phenoxyacetyl guanine is sensitive to mutations in the riboswitch, such as the C74U substitution, which significantly weakens the interaction. nih.gov

While these data are for the guanine riboswitch and not for viral enzymes, they provide a strong indication that the isopropylphenoxyacetyl group in this compound could mediate high-affinity interactions with specific biomolecular targets. The isopropyl group adds further bulk and hydrophobicity, which could either enhance or decrease binding depending on the topology of the binding pocket.

Interactive Data Table: Binding Affinities of N2-Modified Guanine Derivatives to the Guanine Riboswitch

| Compound | Dissociation Constant (KD) |

| Guanine | 2.1 ± 0.7 nM |

| N2-Acetylguanine | 300 ± 10 nM |

| N2-Isobutyrylguanine | 7.4 ± 0.5 nM |

| N2-Pivaloylguanine | Significantly weaker binding |

| N2-Phenoxyacetyl guanine | 8.8 ± 0.5 nM |

| N2-Phenoxyacetyl guanine (C74U mutant GR) | 7.5 ± 0.8 µM |

Applications in Advanced Research and Preclinical Development

Utility in Oligonucleotide-Based Technologies

The primary application of N2-(Isopropylphenoxyacetyl)guanosine is as a protected nucleoside building block in the automated chemical synthesis of oligonucleotides. Oligonucleotides are short, single-stranded or double-stranded nucleic acid polymers that have become indispensable tools in both research and medicine. The synthesis process, most commonly using phosphoramidite (B1245037) chemistry, requires the temporary protection of reactive functional groups on the nucleobases (adenine, guanine (B1146940), cytosine, and thymine/uracil) to prevent unwanted side reactions during the sequential addition of nucleotide monomers to the growing chain. springernature.comtwistbioscience.com

This compound serves this purpose for the guanosine (B1672433) base. The isopropylphenoxyacetyl (iPr-PAC) group is attached to the exocyclic amine (N2) of guanine. This N2-protection is critical for achieving high-yield and high-fidelity synthesis of custom DNA and RNA sequences. glenresearch.com The protecting group is stable throughout the cycles of oligonucleotide synthesis but can be efficiently removed under specific deprotection conditions once the desired sequence is fully assembled. nih.govyoutube.com

In research, custom-synthesized oligonucleotides are used in a multitude of applications, including as primers for PCR, probes for hybridization, and in the construction of synthetic genes. More advanced applications involve chemically modified oligonucleotides such as antisense oligonucleotides and aptamers.

Antisense Oligonucleotides (ASOs): These are short, synthetic, single-stranded nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence via Watson-Crick base pairing. youtube.com This binding can inhibit the translation of the mRNA into a protein, effectively "silencing" a gene. The synthesis of ASOs often incorporates chemical modifications to the sugar-phosphate backbone or the nucleobases to increase their stability against cellular nucleases and improve their binding affinity. glenresearch.com this compound, as a phosphoramidite building block, is integral to the synthesis of these custom ASO sequences, ensuring the correct incorporation of guanine residues. nih.govresearchgate.net

Aptamers: These are single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures, allowing them to bind to specific target molecules, such as proteins or small molecules, with high affinity and specificity. They are developed through a process of in vitro selection and are used as diagnostic and therapeutic agents. The reliable chemical synthesis of large libraries of diverse oligonucleotides, from which aptamers are selected, depends on high-quality protected phosphoramidites, including this compound.

The table below summarizes common protecting groups used for the exocyclic amines of nucleobases during phosphoramidite-based oligonucleotide synthesis.

| Nucleobase | Common Protecting Groups | Key Features |

| Guanine (G) | Isobutyryl (iBu), Dimethylformamidine (dmf), Phenoxyacetyl (PAC) | PAC group offers versatility for mild deprotection conditions. glenresearch.com |

| Adenine (A) | Benzoyl (Bz), Phenoxyacetyl (PAC) | Bz is a standard, robust protecting group. |

| Cytosine (C) | Benzoyl (Bz), Acetyl (Ac) | Acetyl allows for faster deprotection with organic bases. glenresearch.com |

This table provides a general overview of protecting groups used in oligonucleotide synthesis.

The technology of oligonucleotide synthesis underpins the entire field of nucleic acid therapeutics. These therapies aim to treat diseases at the genetic level by targeting the RNA molecules that encode disease-causing proteins. The development of these drugs is critically dependent on the ability to manufacture highly pure, chemically modified oligonucleotides on a large scale.

This compound is a key precursor in the synthesis of these therapeutic molecules. The iPr-PAC protecting group is part of a strategy to create building blocks that are fully compatible with standard synthesis protocols while facilitating efficient and clean deprotection at the final stage. nih.gov This ensures the final therapeutic product has the correct sequence and is free of impurities that could arise from incomplete or incorrect synthesis, which is a critical requirement for clinical applications.

Exploratory Anticancer Research

The development of anticancer therapies includes strategies that utilize modified oligonucleotides to target oncogenes. Antisense oligonucleotides can be designed to reduce the expression of proteins that drive cancer growth. The chemical modification of nucleosides is a broad area of exploration for creating compounds with potential therapeutic activity. For instance, certain DNA cross-links involving the N2 position of guanine are a form of DNA damage relevant to cancer biology and chemotherapy. nih.gov However, based on the available search results, there is no specific exploratory research that evaluates this compound itself for anticancer properties. Its contribution to this field remains as a critical component for the synthesis of oligonucleotide-based cancer therapeutics. researchgate.netrsc.org

Broad Antitumor Activity in Preclinical Models

While this compound itself does not exhibit direct antitumor activity, it is integral to the synthesis of various guanine-based nucleotide analogues that have shown efficacy in preclinical cancer models. For instance, phosphonate (B1237965) nucleotide analogues such as 9-[(2-phosphonylmethoxy)ethyl]guanine (PMEG) have demonstrated modest antitumor activity against murine tumor models like P388 leukemia and B16 melanoma. nih.gov PMEG, in particular, led to reproducible increases in life span and delays in tumor growth in studies with subcutaneously implanted B16 melanoma. nih.gov

Additionally, other modified guanosine derivatives have been developed to enhance the efficacy of existing chemotherapies. One such example is O6-benzyl-N2-acetylguanosine, which has been shown to increase the therapeutic index of chloroethylnitrosoureas (CENUs), a class of chemotherapy drugs, in treating human melanoma in nude mice models. nih.gov

Targeting Indolent Lymphoid Malignancies

Indolent lymphomas are a diverse group of slow-growing lymphoproliferative disorders, including follicular lymphoma and lymphoplasmacytoid lymphoma. nih.govcancer.gov The treatment for these malignancies varies widely depending on the stage and specific subtype and may include chemotherapy in combination with monoclonal antibodies. nih.gov

The application of this compound in this area is as a synthetic precursor for oligonucleotides designed to target the genetic machinery of these cancer cells. The molecular pathophysiology of indolent lymphomas is characterized by distinct genetic pathways that can be targeted. nih.gov For example, follicular lymphoma often involves the BCL-2 gene, making it a target for therapeutic intervention. nih.gov Synthetic oligonucleotides, created using building blocks like this compound, can be designed to interfere with the expression of such cancer-driving genes.

Contributions to Chemical Biology and Biomolecular Probing

The precise structure of this compound makes it a valuable component in the synthesis of sophisticated tools for biological research.

Design of Click Chemistry Reagents

Click chemistry refers to a class of reactions that are highly efficient, specific, and biocompatible, making them ideal for labeling and conjugating biomolecules. broadpharm.comsigmaaldrich.com The core of many click reactions is the coupling of an azide (B81097) with an alkyne. organic-chemistry.org

This compound can be used to synthesize modified oligonucleotides that incorporate one of these reactive handles (an azide or an alkyne). Once the custom DNA or RNA strand is assembled using this compound and other protected bases, a reactive group for click chemistry can be attached. This allows the resulting oligonucleotide to be "clicked" onto other molecules, such as fluorescent dyes, biotin (B1667282) tags for purification, or other biomolecules for specialized assays. biochempeg.com This enables researchers to create custom probes for a wide range of applications in molecular biology and diagnostics.

Probing DNA Damage, Mutagenesis, and Repair Mechanisms

The study of DNA damage and repair is crucial for understanding carcinogenesis and developing new cancer therapies. Endogenous and exogenous agents can damage DNA, leading to the formation of adducts, which are chemical modifications to the DNA bases. nih.govnih.gov

This compound is used to synthesize oligonucleotides containing specific, site-directed DNA lesions. For example, researchers have synthesized DNA strands containing 1,N2-ethenoguanine, a DNA adduct formed from exposure to certain carcinogens, to study its mutagenic potential in mammalian cells. nih.gov By incorporating this adduct into a specific site in a DNA sequence, scientists can track how the cell's repair machinery responds to the damage and what types of mutations arise if the damage is not repaired correctly. nih.gov These studies provide fundamental insights into the mechanisms of mutagenesis and the function of DNA repair pathways. nih.gov

Precursors for mRNA Cap Analogue Development

The 5' end of eukaryotic messenger RNA (mRNA) has a unique "cap" structure, typically a 7-methylguanosine (B147621) (m7G) molecule, which is crucial for the stability of the mRNA and the initiation of protein synthesis. beilstein-journals.orgresearchgate.net Synthetic mRNA is a powerful tool for vaccine development and protein replacement therapy, and its effectiveness can be enhanced by using modified cap analogues.

Analytical and Spectroscopic Characterization of N2 Isopropylphenoxyacetyl Guanosine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex nucleoside derivatives like N2-(Isopropylphenoxyacetyl)guanosine. Both ¹H and ¹³C NMR are employed to provide a detailed picture of the molecular framework.

In the ¹H NMR spectrum of this compound, specific chemical shifts and coupling constants would be expected, corresponding to the distinct protons in the guanosine (B1672433), isopropyl, phenoxy, and acetyl moieties. For instance, the anomeric proton of the ribose sugar would likely appear as a doublet, with its chemical shift and coupling constant providing information about the sugar pucker conformation. Aromatic protons from the phenoxy group and the guanine (B1146940) base would resonate in the downfield region of the spectrum. pnas.org The isopropyl group would be characterized by a doublet for the two methyl groups and a septet for the methine proton.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.govnuvisan.com The chemical shifts of the carbonyl carbon from the acetyl group, the carbons of the aromatic rings, and the carbons of the ribose sugar are all diagnostic. nuvisan.com The ¹³C chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for the complete assignment of the carbon framework of the molecule. nuvisan.com While specific experimental data for this compound is not publicly available, the expected chemical shift ranges for its constituent parts can be predicted based on known values for similar functional groups. pnas.orgnih.govnuvisan.com

Predicted ¹H NMR Chemical Shifts for this compound Analogs

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| Guanine H8 | 7.8 - 8.2 | Singlet |

| Phenoxy Aromatic Protons | 6.8 - 7.5 | Multiplets |

| Ribose Anomeric H1' | 5.8 - 6.0 | Doublet |

| Acetyl CH₂ | 4.5 - 4.8 | Singlet |

| Isopropyl CH | 3.0 - 3.5 | Septet |

| Isopropyl CH₃ | 1.2 - 1.4 | Doublet |

Note: These are predicted values based on analogous structures and may vary in the actual spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound Analogs

| Functional Group | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Phenoxy C-O | 155 - 160 |

| Guanine C6 | 155 - 158 |

| Guanine C2 | 152 - 155 |

| Guanine C4 | 150 - 153 |

| Phenoxy Aromatic Carbons | 115 - 130 |

| Guanine C8 | 135 - 140 |

| Guanine C5 | 115 - 120 |

| Ribose C1' | 85 - 90 |

| Ribose C4' | 82 - 86 |

| Ribose C2', C3' | 70 - 75 |

| Ribose C5' | 60 - 65 |

| Acetyl CH₂ | 45 - 50 |

| Isopropyl CH | 28 - 32 |

| Isopropyl CH₃ | 22 - 25 |

Note: These are predicted values based on analogous structures and may vary in the actual spectrum.

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the purification of this compound after its synthesis and for the assessment of its purity. nih.gov Reversed-phase HPLC is commonly employed for nucleoside derivatives, where a nonpolar stationary phase is used with a polar mobile phase.

The retention time of this compound in an HPLC system is dependent on its polarity. The addition of the bulky and hydrophobic isopropylphenoxyacetyl group to the guanosine molecule significantly increases its lipophilicity compared to the parent nucleoside. This would result in a longer retention time on a reversed-phase column. By carefully selecting the column and optimizing the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid or ammonium (B1175870) acetate), a sharp, symmetrical peak for the compound can be achieved. nih.govsielc.com

Purity is assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak with minimal impurities. HPLC can also be used to separate and quantify adducts of this compound that may form upon reaction with other molecules.

Representative HPLC Parameters for the Analysis of N2-Acylated Guanosine Derivatives

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Expected Retention Time | Longer than unmodified guanosine |

Note: These are representative conditions and would require optimization for the specific analysis of this compound.

Mass Spectrometry (MS) for Molecular Weight and Adduct Confirmation

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and the confirmation of molecular structure. nih.govresearchgate.netacs.org For this compound, electrospray ionization (ESI) would be a suitable ionization method, as it is a soft ionization technique that minimizes fragmentation of the parent molecule.

The positive ion ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass of this ion can be compared to the calculated exact mass of this compound to confirm its identity.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural confirmation and for identifying adducts. nih.govresearchgate.net In an MS/MS experiment, the parent ion of interest is selected and fragmented. The resulting fragment ions provide a fingerprint of the molecule's structure. For nucleoside adducts, a characteristic fragmentation pattern is the neutral loss of the deoxyribose or ribose sugar moiety. nih.gov In the case of this compound, fragmentation would likely lead to the loss of the ribose sugar, resulting in an ion corresponding to the modified guanine base. Further fragmentation could cleave the bond between the guanine and the isopropylphenoxyacetyl group. This fragmentation data is crucial for confirming the site of modification on the guanosine molecule and for identifying any potential adducts formed with other molecules.

Expected Mass Spectrometric Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | Calculated exact mass + 1.0078 |

| [M+Na]⁺ | Calculated exact mass + 22.9898 |

| [M-ribose+H]⁺ | Mass of N2-(Isopropylphenoxyacetyl)guanine + 1.0078 |

Note: The exact mass of this compound needs to be calculated based on its chemical formula.

Other Biophysical Techniques for Ligand-Target Interactions (e.g., Isothermal Titration Calorimetry, Differential Scanning Fluorimetry)

Beyond structural characterization and purity assessment, understanding the interaction of this compound with its biological target is often a key objective. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Fluorimetry (DSF) are powerful tools for this purpose.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, such as a protein or nucleic acid. nih.govnih.gov By titrating this compound into a solution containing its target, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event, offering insights into the forces driving the interaction.

Differential Scanning Fluorimetry (DSF) , also known as a thermal shift assay, is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand. pnas.orgnih.govmdpi.com The technique monitors the unfolding of a protein as the temperature is increased, typically by measuring the fluorescence of a dye that binds to hydrophobic regions exposed during unfolding. mdpi.com The binding of a stabilizing ligand, such as this compound, will typically increase the melting temperature (Tm) of the protein. The magnitude of this thermal shift (ΔTm) can be used to rank the binding affinity of different ligands and to screen for potential inhibitors or stabilizers. mdpi.com

Representative ITC Data for a Ligand-Protein Interaction

| Parameter | Value |

| Stoichiometry (n) | 1.1 ± 0.1 |

| Binding Affinity (Kd) | 5.2 µM |

| Enthalpy Change (ΔH) | -12.5 kcal/mol |

| Entropy Change (ΔS) | -15.8 cal/mol/deg |

Note: This is representative data and the actual values for the interaction of this compound with its target would need to be experimentally determined.

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Advanced N²-Modified Guanosine (B1672433) Analogs

The future of N²-modified guanosine analogs lies in the rational and sophisticated design of novel derivatives with enhanced properties. The synthesis of these advanced analogs is moving beyond simple modifications to incorporate complex functionalities aimed at optimizing their biological performance.

One of the key strategies in the rational design of these compounds is the introduction of various substituents at the N² position to modulate their interaction with biological targets. Research has shown that modifications at the N² position of 7-methylguanosine (B147621) can significantly enhance translational inhibition by increasing the affinity of the cap structure for the eukaryotic translation initiation factor 4E (eIF4E). nih.gov This is a critical protein in the initiation of translation, and its overexpression is linked to oncogenesis. nih.gov Therefore, the design of N²-modified analogs that can effectively target eIF4E is a major focus.

Future design strategies will likely involve the incorporation of a diverse range of chemical moieties, including aliphatic, cyclic, and aromatic substituents. frontiersin.org For instance, the introduction of benzene (B151609) substituents at the N² position of 7-methylguanosine has been shown to lead to a more than three-fold increase in protein synthesis from modified mRNA compared to standard cap analogs. frontiersin.org Furthermore, some N²-substituents have demonstrated the ability to prevent polymerase from attacking the methylated guanosine, a feature that could be exploited for enhanced stability. frontiersin.org

The synthesis of these advanced analogs is also evolving. Efficient chemical synthesis methods are being developed to produce N²-modified guanosine nucleotides in high purity. researchgate.netnih.govnih.gov These methods often involve a reductive amination to selectively functionalize the N²-amine of guanosine, allowing for the introduction of a reactive handle for further modifications. rsc.org Future synthetic efforts will likely focus on developing more versatile and scalable routes to a wider array of N²-modified guanosine derivatives. This includes the synthesis of dinucleotide and even trinucleotide cap analogs with N²-modifications, which have shown promise as alternatives to traditional ARCA (Anti-Reverse Cap Analog) type analogs. nih.govfrontiersin.org

A summary of various N²-modifications and their reported effects is presented in the table below.

| N²-Substituent Type | Reported Effect | Reference |

| Aromatic (e.g., Benzyl) | Increased translational properties and in vivo stability of mRNA. frontiersin.org | frontiersin.org |

| Isoxazole Rings | Exhibit antimicrobial, antiviral, anticancer, immunomodulatory, and antidiabetic activities. nih.gov | nih.gov |

| Benzene | More than three-fold higher protein synthesis from modified mRNA. frontiersin.org | frontiersin.org |

| Aliphatic, Cyclic | Higher affinity for eIF4E, acting as potential translation inhibitors. frontiersin.org | frontiersin.org |

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

A comprehensive understanding of the molecular mechanisms by which N²-modified guanosine analogs exert their effects is crucial for their future development and application. While initial studies have shed light on their interactions with key cellular components, a deeper elucidation of these mechanisms in complex biological systems is a critical area of ongoing research.

A primary mechanism of action for many N²-modified guanosine analogs, particularly those designed as cap analogs, is their interaction with the eIF4E protein. nih.gov Molecular docking studies have been employed to model the binding of these analogs to eIF4E, revealing that the purine (B94841) ring of the modified guanosine can engage in π-electron stacking with key tryptophan residues (Trp56 and Trp102) in the protein's binding pocket. mdpi.com Furthermore, hydrogen bonding between the N1 and N2 positions of the guanine (B1146940) base and amino acid residues like Glu103 contributes to the binding affinity. mdpi.com Future research will need to employ advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to obtain high-resolution structures of N²-modified analogs in complex with eIF4E and other relevant proteins. This will provide a more detailed and accurate picture of the molecular interactions that govern their activity.

Beyond their role as translation inhibitors, the broader impact of N²-modified guanosine analogs on cellular processes needs to be explored. For example, the self-assembly of N²-modified guanosine derivatives into discrete G-octamers stabilized by π-π stacking interactions has been observed. nih.gov The biological relevance of these higher-order structures is an area ripe for investigation. Understanding how these self-assembled structures interact with other cellular components could reveal novel mechanisms of action and open up new therapeutic avenues.

Kinetic studies are also essential for a deeper understanding of the dynamics of these interactions. For instance, NMR spectroscopy has been used to monitor the kinetic ligand exchange process between monomeric and octameric forms of an N²-modified guanosine derivative, providing insights into the stability and dynamics of these complexes. nih.gov Expanding such studies to more complex biological systems will be crucial for understanding how these analogs behave in a cellular context.

Broadening the Spectrum of Therapeutic and Diagnostic Applications

The unique properties of N²-modified guanosine analogs position them as versatile tools with a wide range of potential therapeutic and diagnostic applications. While much of the current focus is on their use in mRNA-based therapies, future research is expected to broaden their application to other areas of medicine and biotechnology.

In the therapeutic arena, N²-modified cap analogs are being actively investigated for their potential in cancer therapy and the development of mRNA vaccines. nih.govfrontiersin.org By enhancing the translational efficiency and stability of mRNA, these analogs can lead to more potent and durable therapeutic effects. frontiersin.org The ability of some N²-modified analogs to act as translation inhibitors also makes them attractive candidates for anticancer drugs, particularly for cancers driven by the overexpression of eIF4E. nih.gov Future research will likely focus on developing N²-modified guanosine analogs with improved specificity and potency for different types of cancer.

Beyond cancer and vaccines, the potential of N²-modified guanosine analogs in gene therapy is a significant area of future exploration. nih.govresearchgate.net The ability to precisely control protein expression through modified mRNA could be harnessed to treat a wide range of genetic disorders. The development of N²-modified cap analogs that can be efficiently and correctly incorporated into mRNA transcripts is a key step towards this goal. nih.gov

In the realm of diagnostics, N²-modified guanosine derivatives are being developed as versatile probes for mRNA labeling. researchgate.netnih.govnih.gov The ability to selectively functionalize the N²-position of guanine allows for the attachment of various reporter molecules, such as fluorescent dyes or biotin (B1667282), which can be used to track and quantify mRNA in living cells. rsc.org This has significant implications for basic research, as it allows for the study of mRNA localization, transport, and degradation with high spatial and temporal resolution. Furthermore, these labeled probes could be developed into diagnostic tools for the detection of specific mRNA biomarkers associated with various diseases.

The table below summarizes some of the emerging applications of N²-modified guanosine analogs.

| Application Area | Specific Use | Reference |

| Therapeutics | ||

| Cancer Therapy | Translation inhibitors targeting eIF4E. nih.gov | nih.gov |

| mRNA Vaccines | Enhanced translational efficiency and stability of vaccine transcripts. nih.govfrontiersin.org | nih.govfrontiersin.org |

| Gene Therapy | Precise control of protein expression from therapeutic mRNA. nih.govresearchgate.net | nih.govresearchgate.net |

| Diagnostics | ||

| mRNA Labeling | Probes for tracking and quantifying mRNA in cells. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |

| Disease Biomarkers | Detection of specific mRNAs associated with diseases. |

Q & A

Q. How to address discrepancies in reported yields for N2-acylated guanosine derivatives?

- Methodology : Compare reaction parameters (e.g., solvent, catalyst, and purification steps) across studies. For example, POCl3-mediated reactions yield 18–70% depending on solvent purity and reaction time . Reproduce methods under standardized conditions to identify critical variables.

Q. Why do some studies report N2/N3-ε-guanosine adducts instead of pure N2-acylated products?

- Methodology : Chloroacetaldehyde reactions at pH >7.0 favor linear N1,N2-ε-G adducts, while pH <5.0 prevents cyclization. Use O6-protected guanosine derivatives to suppress alternative pathways .

Q. Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.